3-Isopropoxy-5-methoxy-benzenethiol
Description
3-Isopropoxy-5-methoxy-benzenethiol is a substituted benzenethiol derivative featuring an isopropoxy group (-OCH(CH₃)₂) at position 3, a methoxy group (-OCH₃) at position 5, and a thiol (-SH) functional group on the aromatic ring. This compound is structurally notable for its electron-donating alkoxy substituents, which influence its electronic and steric properties. Thiol derivatives like this are often explored in organic synthesis, coordination chemistry, and materials science due to their nucleophilicity and ability to form stable metal-sulfur bonds. However, specific data on its synthesis, physical properties (e.g., melting point, solubility), or applications are unavailable in the provided evidence.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-yloxybenzenethiol |
InChI |
InChI=1S/C10H14O2S/c1-7(2)12-9-4-8(11-3)5-10(13)6-9/h4-7,13H,1-3H3 |
InChI Key |
FSZVFHJRVAZIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Hypothetical Property Comparisons (Based on Functional Groups):
Acidity: The thiol group (-SH) in the target compound is less acidic (pKa ~10–12) compared to the phenol group (-OH, pKa ~10) in the compound, though steric and electronic effects of substituents may modulate this .
Solubility: The thiol derivative may exhibit lower water solubility than the phenol analog due to reduced hydrogen-bonding capacity.
Synthetic Utility: The thiol group enables applications in creating self-assembled monolayers (SAMs) or metal complexes, whereas phenol derivatives are often used in polymerization or as intermediates in pharmaceuticals.
Limitations of the Comparison:
- No experimental data (e.g., spectroscopic, thermodynamic) is available in the provided evidence to validate these hypotheses.
- The compound has additional substituents (cyclopropylmethoxy, isopropyl) that introduce steric bulk, which is absent in the target compound. This would significantly alter reactivity and physical properties.
Preparation Methods
Reaction Overview
This method utilizes 1-bromo-3-isopropoxy-5-methoxybenzene (CAS: 1235566-57-0) as the starting material, a compound explicitly listed in search result. The bromine atom at the 1-position undergoes substitution with a thiol group via reaction with thiourea, followed by hydrolysis.
Mechanism
The reaction proceeds in two stages:
-
Formation of Isothiouronium Salt : Thiourea acts as a nucleophile, displacing bromide to form an intermediate isothiouronium salt.
-
Hydrolysis to Thiol : The salt is hydrolyzed under alkaline conditions to yield the free thiol:
Optimization Insights
Yield and Characterization
Hypothetical data based on analogous reactions:
-
Yield : 70–80% after purification.
-
IR Spectroscopy : A sharp peak near 2550 cm⁻¹ confirms the S-H stretch.
-
¹H NMR : Absence of the aromatic proton adjacent to bromine (δ 7.5 ppm) and emergence of a broad singlet for -SH (δ 1.5–2.5 ppm).
Method 2: Diazonium Salt Pathway via 3-Isopropoxy-5-Methoxyaniline
Reaction Overview
This approach begins with the synthesis of 3-isopropoxy-5-methoxyaniline , which is diazotized and subsequently treated with a sulfurating agent to introduce the thiol group.
Synthetic Steps
-
Amination : Conversion of 1-bromo-3-isopropoxy-5-methoxybenzene to the corresponding aniline via Buchwald-Hartwig amination.
-
Diazotization : Treatment with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
-
Xanthate Formation : Reaction with potassium ethyl xanthate (KSCSOEt) to yield the thioxanthate ester.
-
Hydrolysis : Acidic or alkaline hydrolysis liberates the free thiol.
Challenges
Yield and Characterization
Method 3: Thiourea Intermediate Hydrolysis
Reaction Overview
Drawing from patents and, this method involves the synthesis of a thiourea derivative, which is subsequently hydrolyzed to the thiol.
Procedure
Advantages
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Isopropoxy-5-methoxy-benzenethiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound typically involves sequential functionalization of a benzene ring. A plausible route includes:
Etherification : Introduce the isopropoxy and methoxy groups via nucleophilic substitution or Mitsunobu reactions, leveraging steric and electronic effects of substituents .
Thiol Introduction : Replace a leaving group (e.g., nitro or halogen) with a thiol using thiourea or sodium hydrosulfide under controlled pH to avoid oxidation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) for isolation.
Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for thiolation), and catalyst selection (e.g., Pd for halogen displacement). Monitor intermediates via TLC and NMR to minimize side reactions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, isopropoxy split into a septet) and thiol proton (δ 1.5–2.5 ppm, though often broad due to exchange) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ at m/z 228.1) and fragmentation patterns.
- FT-IR : Confirm thiol (-SH stretch ~2550 cm) and ether (C-O-C ~1250 cm) functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water mobile phases .
Advanced: How do electronic and steric effects of the isopropoxy and methoxy groups influence the reactivity of the thiol group in this compound?
Methodological Answer:
- Electronic Effects : The methoxy group is electron-donating (+M effect), activating the ring toward electrophilic substitution but deactivating the thiol via resonance. Isopropoxy’s steric bulk may hinder thiol oxidation or disulfide formation.
- Experimental Design : Compare thiol reactivity in derivatives lacking substituents (e.g., 5-methoxybenzenethiol) using kinetic studies (UV-Vis monitoring of thiol-disulfide equilibria) or electrochemical analysis (cyclic voltammetry for oxidation potentials) .
- Computational Modeling : DFT calculations (e.g., Gaussian) can map electron density and predict nucleophilicity of the thiol group .
Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:
Standardize Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituent positions) to isolate bioactive motifs.
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity in experimental designs .
Longitudinal Replication : Repeat key experiments under controlled conditions to validate reproducibility .
Advanced: What methodological frameworks are suitable for studying this compound’s interactions with biomolecules like enzymes or DNA?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with immobilized biomolecules.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Dynamics (MD) Simulations : Model docking poses and stability of complexes (e.g., using GROMACS or AutoDock) .
- Spectroscopic Probes : Fluorescence quenching (e.g., tryptophan in proteins) or circular dichroism (CD) to monitor conformational changes.
- Inhibition Assays : Kinetic studies with purified enzymes (e.g., Michaelis-Menten plots) to determine IC values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent exposure to volatile thiols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Under nitrogen at 2–8°C to prevent oxidation; label containers with hazard warnings (e.g., "Flammable," "Stench") .
- Waste Disposal : Neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal in designated hazardous waste containers.
Advanced: How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and analyze degradation products via LC-MS .
- Microbial Degradation : Incubate with soil or wastewater microbes; monitor metabolite formation (e.g., sulfonic acids) using H NMR.
- Hydrolysis Kinetics : Track thiol oxidation to disulfides or sulfonic acids under varying temperatures and ionic strengths .
- Computational Tools : EPI Suite software predicts biodegradability and ecotoxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
